[(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Catalog No.
S8207184
CAS No.
M.F
C11H18N2O3
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]...

Product Name

[(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid

IUPAC Name

2-[(3S)-3-[acetyl(cyclopropyl)amino]pyrrolidin-1-yl]acetic acid

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C11H18N2O3/c1-8(14)13(9-2-3-9)10-4-5-12(6-10)7-11(15)16/h9-10H,2-7H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

HWVACFJBWNHQBR-JTQLQIEISA-N

SMILES

CC(=O)N(C1CC1)C2CCN(C2)CC(=O)O

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)CC(=O)O

Isomeric SMILES

CC(=O)N([C@H]1CCN(C1)CC(=O)O)C2CC2

The compound [(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic molecule characterized by the presence of a pyrrolidine ring, an acetyl group, and a cyclopropyl amino moiety. Its molecular formula is C12H20N2O3C_{12}H_{20}N_{2}O_{3} with a molecular weight of approximately 240.3 g/mol. The compound is notable for its stereochemistry, specifically the (S) configuration at the pyrrolidine nitrogen, which may influence its biological activity and interaction with biological targets .

  • Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert it into alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution can occur, particularly at the amino and acetyl groups, allowing for modifications that may enhance its pharmacological properties .

The synthesis of [(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Acetyl Group: Acetylation of an amine derivative is performed to introduce the acetyl moiety.
  • Attachment of Cyclopropyl-Amino Group: The cyclopropyl group is introduced through nucleophilic substitution or coupling reactions.

Industrial methods may utilize continuous flow chemistry and automated reactors to enhance yield and purity .

This compound serves various applications in different fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure that may target specific biological pathways.
  • Organic Synthesis: Acts as a building block for synthesizing more complex molecules, facilitating the development of chemical libraries for drug discovery.
  • Industrial Use: Utilized in producing specialty chemicals and materials owing to its reactivity and functional groups .

Research into the interaction of [(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid with biological targets is crucial for understanding its pharmacological potential. Studies typically focus on:

  • Binding affinity to specific enzymes or receptors.
  • Mechanisms of action that involve modulation of metabolic pathways or signal transduction.
  • Comparative studies with similar compounds to evaluate efficacy and safety profiles .

Several compounds share structural similarities with [(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid, including:

  • Proline Derivatives: Often used in asymmetric synthesis and known for their catalytic properties.
  • Cyclopropylamines: Recognized for their biological activity in medicinal chemistry.
  • Meldrum’s Acid: Known for its unique reactivity in organic synthesis.

Uniqueness

[(S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid stands out due to its combination of a pyrrolidine ring and a cyclopropyl group, which imparts unique chemical and biological properties not commonly found in similar compounds. This distinctiveness makes it valuable for further research and application in various scientific fields .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

226.13174244 g/mol

Monoisotopic Mass

226.13174244 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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